(Z)-1-(Octadec-9-enylammonio)propane-3-ammonium diacetate
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Overview
Description
(Z)-1-(Octadec-9-enylammonio)propane-3-ammonium diacetate is a chemical compound with the molecular formula C25H52N2O4 and a molecular weight of 444.69138 g/mol . It is also known by other names such as 1,3-Propanediamine, N1-(9Z)-9-octadecen-1-yl-, acetate (1:2) and acetic acid, N’-[(E)-octadec-9-enyl]propane-1,3-diamine . This compound is characterized by its unique structure, which includes a long hydrocarbon chain and two ammonium groups, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of (Z)-1-(Octadec-9-enylammonio)propane-3-ammonium diacetate typically involves the reaction of 1,3-propanediamine with octadec-9-enylamine in the presence of acetic acid . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
(Z)-1-(Octadec-9-enylammonio)propane-3-ammonium diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
(Z)-1-(Octadec-9-enylammonio)propane-3-ammonium diacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is studied for its potential antimicrobial properties and its effects on cell membranes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of (Z)-1-(Octadec-9-enylammonio)propane-3-ammonium diacetate involves its interaction with cell membranes, leading to increased membrane permeability and disruption of cellular processes . The compound targets specific molecular pathways, including those involved in membrane integrity and protein synthesis, resulting in its antimicrobial effects .
Comparison with Similar Compounds
(Z)-1-(Octadec-9-enylammonio)propane-3-ammonium diacetate can be compared with similar compounds such as:
1,3-Propanediamine, N1-(9Z)-9-octadecen-1-yl-, acetate (12): Similar structure but different functional groups.
N-Oleyltrimethylenediamine, diacetate: Similar long hydrocarbon chain but different amine groups.
1,3-Propanediamine, N-(9Z)-9-octadecenyl-, diacetate: Similar backbone but different substitution patterns.
Properties
CAS No. |
7173-67-3 |
---|---|
Molecular Formula |
C25H52N2O4 |
Molecular Weight |
444.7 g/mol |
IUPAC Name |
3-azaniumylpropyl-[(Z)-octadec-9-enyl]azanium;diacetate |
InChI |
InChI=1S/C21H44N2.2C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;2*1-2(3)4/h9-10,23H,2-8,11-22H2,1H3;2*1H3,(H,3,4)/b10-9-;; |
InChI Key |
RYWKPLKIXPVEKP-XXAVUKJNSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC[NH2+]CCC[NH3+].CC(=O)[O-].CC(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC[NH2+]CCC[NH3+].CC(=O)[O-].CC(=O)[O-] |
physical_description |
Liquid |
Origin of Product |
United States |
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